molecular formula C24H40N2O2 B12020162 N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

Cat. No.: B12020162
M. Wt: 388.6 g/mol
InChI Key: NYGISPOKSBCRJA-NJNXFGOHSA-N
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Description

N-[(E)-(4-Methoxyphenyl)methylideneamino]hexadecanamide is a synthetic fatty acid amide derivative characterized by a hexadecanamide backbone, a (4-methoxyphenyl)methylideneamino (Schiff base) group, and an E-configuration at the imine bond. This structure combines lipophilicity from the long alkyl chain with the electron-donating methoxy group, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C24H40N2O2

Molecular Weight

388.6 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide

InChI

InChI=1S/C24H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)26-25-21-22-17-19-23(28-2)20-18-22/h17-21H,3-16H2,1-2H3,(H,26,27)/b25-21+

InChI Key

NYGISPOKSBCRJA-NJNXFGOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide typically involves the reaction of 4-methoxybenzaldehyde with hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness lies in its imine-linked methoxyphenyl group and hexadecanamide chain. Below is a comparative analysis with key analogs:

Compound Name Structural Features Key Physicochemical Properties
N-[(E)-(4-Methoxyphenyl)methylideneamino]hexadecanamide (Target) C23H38N2O2; Schiff base with 4-methoxyphenyl and C16-amide High lipophilicity (logP ~8.5*); imine bond susceptible to hydrolysis; E-configuration stabilizes
N-[(E)-(2-Bromophenyl)methylideneamino]hexadecanamide Bromine substituent at phenyl; otherwise identical to target Higher reactivity due to electron-withdrawing Br; logP ~8.8*; enhanced halogen bonding potential
HexadecanaMide, N-(4-Methoxyphenyl)- Direct 4-methoxyphenyl attachment to amide (no Schiff base) Lower reactivity (no imine); logP ~7.2; interacts with cannabinoid receptors
N-[2-(Diethylamino)ethyl]hexadecanamide Diethylaminoethyl group instead of Schiff base Increased solubility in polar solvents; basic amine group (pKa ~10)
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide Ethoxy, hydroxy, and methylphenyl groups; shorter amide chain Moderate lipophilicity (logP ~5.9); antioxidant and antimicrobial potential

*Estimated based on structural analogs.

Key Differentiators and Research Implications

  • Methoxy vs. Halogen Substituents : The 4-methoxy group’s electron-donating nature stabilizes the imine bond compared to electron-withdrawing halogens (e.g., Br), affecting hydrolysis rates and biological target interactions .
  • Schiff Base vs.
  • Chain Length and Functional Groups: The C16 chain ensures membrane permeability, while substituents like diethylaminoethyl or hydroxy groups alter solubility and bioavailability .

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